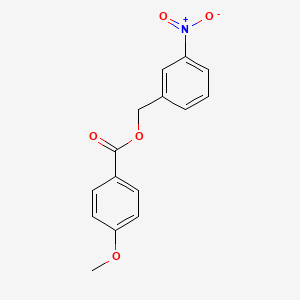![molecular formula C18H19N3O4 B5800836 N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide (MNBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, resulting in changes in chromatin structure and gene expression. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide is relatively unstable and requires careful handling to prevent degradation. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide may exhibit different effects depending on the type of cancer cell line used, highlighting the need for further research to fully understand its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide. One area of interest is the development of N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide-based anticancer drugs, which could be used as a targeted therapy for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide and its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, the development of more stable and efficient synthesis methods for N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide could facilitate its widespread use in scientific research.
Synthesemethoden
N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-(4-morpholinylmethyl)aniline with 2-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in cancer therapy and imaging. It has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide has been used as a fluorescent probe for imaging cancer cells, allowing for non-invasive detection and monitoring of tumor growth.
Eigenschaften
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-3-1-2-4-17(16)21(23)24)19-15-7-5-14(6-8-15)13-20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJIQVPIDVBFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)








![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)